2-(2,4-Dimethylphenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one
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Overview
Description
2-(2,4-Dimethylphenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2,4-dimethylphenol, is reacted with an appropriate alkylating agent to form the 2,4-dimethylphenoxy intermediate.
Piperazine Derivative Formation: The intermediate is then reacted with 1-(prop-2-en-1-yl)piperazine under suitable conditions to form the desired piperazine derivative.
Final Coupling Reaction: The piperazine derivative is coupled with a propanone derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Large-scale synthesis may also employ continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-(2,4-Dimethylphenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Materials Science: Used in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.
Biological Studies: Studied for its interactions with biological systems, including its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dimethylphenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]ethanone: Similar structure but with an ethanone group instead of a propanone group.
2-(2,4-Dimethylphenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]butan-1-one: Similar structure but with a butanone group instead of a propanone group.
Uniqueness
2-(2,4-Dimethylphenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2,4-dimethylphenoxy)-1-(4-prop-2-enylpiperazin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-5-8-19-9-11-20(12-10-19)18(21)16(4)22-17-7-6-14(2)13-15(17)3/h5-7,13,16H,1,8-12H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFREQGGWCFSQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)N2CCN(CC2)CC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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